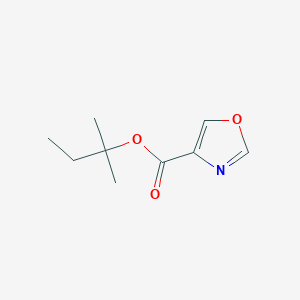

Tert-pentyl oxazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-methylbutan-2-yl 1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-4-9(2,3)13-8(11)7-5-12-6-10-7/h5-6H,4H2,1-3H3 |

InChI Key |

JBOKHJDWPXIBSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OC(=O)C1=COC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Oxazole 4 Carboxylate Esters

Classical Approaches for Oxazole (B20620) Ring Construction

Classical methods for forming the oxazole ring often rely on fundamental organic reactions, providing robust and well-established pathways to oxazole-4-carboxylate esters.

Condensation Reactions Involving β-Keto Esters and Hydroxylamine (B1172632)

A well-established route to the isoxazole (B147169) ring system, a close relative of the oxazole, involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This method can be adapted for oxazole synthesis. The process begins with the preparation of β-keto esters from N-Boc-protected cyclic amino acids, which are then converted to β-enamino ketoesters. nih.gov Subsequent reaction with hydroxylamine leads to the formation of the heterocyclic ring.

A study by Rosa et al. outlines a procedure for synthesizing various regioisomeric 1,2-oxazole derivatives, which can be seen as a foundational method. The synthesis starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to produce a β-enamino ketoester. This intermediate then undergoes a cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov

Table 1: Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-Enamino Ketoesters and Hydroxylamine Hydrochloride nih.gov

| Starting β-Enamino Ketoester | Product | Yield (%) |

| Methyl 2-((dimethylamino)methylene)-3-(N-Boc-azetidin-3-yl)-3-oxopropanoate | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | Data not available |

| Methyl 2-((dimethylamino)methylene)-3-(N-Boc-pyrrolidin-3-yl)-3-oxopropanoate | Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate | Data not available |

| Methyl 2-((dimethylamino)methylene)-3-(N-Boc-piperidin-4-yl)-3-oxopropanoate | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | Data not available |

Note: The yields for the final oxazole products were not explicitly provided in the cited text.

Cyclization Reactions Utilizing α-Amino Acids and Derivatives

The use of α-amino acids and their derivatives as precursors is a common strategy for the synthesis of oxazoles, reflecting their biosynthetic origins. A practical approach involves the conversion of α-amino acids into intermediate α-acylamino aldehydes, which then undergo cyclodehydration to form the oxazole ring. figshare.com This method is general and utilizes the reagent combination of triphenylphosphine/hexachloroethane for the cyclodehydration step. figshare.com

Another method involves the condensation of α-chloroglycinates with isonitriles or cyanide ions, promoted by aluminum-based Lewis acids, to form 5-amino-oxazole-4-carboxylates. ubc.caresearchgate.net

Transformation from 3-Oxazoline-4-carboxylates

A novel and efficient two-step synthesis of oxazole-4-carboxylates has been developed utilizing 3-oxazoline-4-carboxylates as key intermediates. organic-chemistry.orgnih.gov This method begins with a one-pot condensation-oxidation of an aldehyde with serine or threonine methyl ester to generate the 3-oxazoline-4-carboxylate. organic-chemistry.org Subsequent oxidation of the 3-oxazoline furnishes the desired oxazole-4-carboxylate. organic-chemistry.org

The oxidation of the 3-oxazoline intermediate can be achieved using various reagents, with NBS/K2CO3 being identified as providing high yields. organic-chemistry.org This approach is notable for its use of readily available aldehydes as starting materials and offers a significant simplification over traditional multi-step syntheses. organic-chemistry.org

Table 2: Two-Step Synthesis of Oxazole-4-carboxylates from Aldehydes via 3-Oxazoline Intermediates organic-chemistry.org

| Aldehyde | Intermediate 3-Oxazoline-4-carboxylate | Final Oxazole-4-carboxylate | Overall Yield (%) |

| Benzaldehyde | Methyl 2-phenyl-3-oxazoline-4-carboxylate | Methyl 2-phenyloxazole-4-carboxylate | High |

| p-Tolualdehyde | Methyl 2-(p-tolyl)-3-oxazoline-4-carboxylate | Methyl 2-(p-tolyl)oxazole-4-carboxylate | High |

| Anisaldehyde | Methyl 2-(4-methoxyphenyl)-3-oxazoline-4-carboxylate | Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | High |

Catalytic Strategies for Oxazole-4-carboxylate Synthesis

Catalytic methods have emerged as powerful tools for the synthesis of oxazole-4-carboxylates, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed C-H Activation Pathways

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, and its application to oxazole chemistry has enabled the direct functionalization of the oxazole ring. A straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles involves the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various (hetero)aryl halides. nih.govacs.org This methodology allows for the introduction of aryl groups at the C2 and C5 positions of the oxazole core. nih.gov

Furthermore, a novel method for synthesizing highly substituted oxazole derivatives from simple amides and ketones has been developed via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This process involves sequential C-N and C-O bond formations in a single step, utilizing palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org

Table 3: Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate nih.gov

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Ethyl 2-phenyloxazole-4-carboxylate | Data not available |

| Bromobenzene | Ethyl 2-phenyloxazole-4-carboxylate | Data not available |

| Chlorobenzene | Ethyl 2-phenyloxazole-4-carboxylate | Data not available |

| 2-Bromopyridine | Ethyl 2-(pyridin-2-yl)oxazole-4-carboxylate | Data not available |

Note: Specific yields were not provided in the abstract.

Copper-Mediated Oxidative Cyclization Methodologies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of oxazoles. A notable method involves the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles at room temperature. researchgate.netnih.gov This reaction proceeds via a vinylic C-H bond functionalization. researchgate.netnih.gov The enamides themselves can be prepared from vinyl halides and amides through a copper-catalyzed amidation. nih.gov

Another innovative approach utilizes a copper-catalyzed tandem oxidative cyclization of readily available starting materials to produce polysubstituted oxazoles. organic-chemistry.orgtandfonline.com A patent describes a method for selectively synthesizing oxazole-4-carboxylic esters from aromatic aldehydes using a cuprous salt as a catalyst and an organic amine as an additive. google.com

Table 4: Copper-Catalyzed Oxidative Cyclization of Enamides to Oxazoles nih.gov

| Enamide Substrate | Oxidant | Product | Yield (%) |

| N-(1-phenylvinyl)benzamide | Potassium persulfate | 2,5-diphenyloxazole | Moderate to high |

| N-(1-(p-tolyl)vinyl)benzamide | Potassium persulfate | 2-phenyl-5-(p-tolyl)oxazole | Moderate to high |

| N-(1-(4-methoxyphenyl)vinyl)benzamide | Potassium persulfate | 5-(4-methoxyphenyl)-2-phenyloxazole | Moderate to high |

Note: The yields were described as moderate to high in the cited abstract.

Iron(II)-Catalyzed Isomerization Routes from Isoxazole Precursors

A notable advancement in the synthesis of oxazole-4-carboxylates involves the iron(II)-catalyzed isomerization of isoxazole precursors. This method provides a pathway to these target molecules from readily available starting materials. Research has demonstrated that 4-formyl-5-methoxyisoxazoles can be effectively converted into methyl oxazole-4-carboxylates under these catalytic conditions. acs.orgresearchgate.net

The process typically involves heating the isoxazole substrate in a solvent like dioxane at elevated temperatures (e.g., 105 °C) in the presence of an iron(II) catalyst, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O). acs.org This reaction proceeds through a domino isoxazole-isoxazole isomerization mechanism. acs.org

Under milder conditions (e.g., MeCN, 50 °C), the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. acs.orgresearchgate.net These azirine intermediates are versatile and can be directed towards different products based on the reaction conditions. While catalytic conditions lead back to an isoxazole, non-catalytic thermolysis (e.g., in o-dichlorobenzene at 170 °C) allows for quantitative isomerization into the desired oxazole structure. acs.orgresearchgate.net The choice of substituents on the initial isoxazole ring and the specific reaction parameters are crucial in dictating the final product distribution, with density functional theory (DFT) calculations being used to understand these dependencies. acs.org

This methodology is tolerant of various substituents at the 3-position of the isoxazole ring, including alkyl, aryl, and 2-thienyl groups, as well as different aliphatic and aromatic acyl groups at the 4-position. acs.org The transformation of 5-(2H-azirin-2-yl)oxazoles can also be prompted by iron-containing catalysts to induce isomerization, highlighting the broader applicability of iron catalysis in rearranging nitrogen- and oxygen-containing heterocycles. nih.gov

Catalysis by Quaternary Ammonium (B1175870) Hydroxide (B78521) Ion Exchange Resins and Hybrid Catalysts

Quaternary ammonium hydroxide ion exchange resins have emerged as effective catalysts in heterocyclic synthesis, offering advantages in terms of simplified product purification. In the context of oxazole synthesis, these resins have been shown to catalyze the reaction between p-tolylsulfonylmethyl isocyanide (TosMIC) and aromatic aldehydes to produce 5-aryloxazoles. organic-chemistry.org The use of a resin-bound base allows for its easy removal, along with the p-tolylsulfinic acid byproduct, by simple filtration, leading to high yields and purity of the oxazole product. organic-chemistry.org

While direct application to tert-pentyl oxazole-4-carboxylate is not extensively documented, the principle of using such resins presents a promising avenue. These solid-supported catalysts are part of a greener chemistry approach, minimizing waste and simplifying reaction work-ups. jsynthchem.com The development of anion exchange membranes (AEMs) incorporating various quaternary ammonium groups is an active area of research, focusing on properties like hydroxide conductivity and stability, which are crucial for various electrochemical and catalytic applications. researchgate.net

Novel and Emerging Synthetic Transformations

The field of oxazole synthesis is continually advancing, with novel methodologies offering improved efficiency, sustainability, and substrate scope.

Electrochemical Mediated Transformations

Electrochemical synthesis represents a green and powerful tool for constructing oxazole rings. chemistryviews.org These methods often operate under mild conditions, avoiding the need for harsh reagents and high temperatures. chemistryviews.orgrsc.org A significant development is the direct electrochemical synthesis of oxazoles from carboxylic acids. rsc.orgnih.gov One such strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition, where an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation. rsc.org

Another electrochemical approach facilitates the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile, which acts as both the solvent and a reactant. chemistryviews.orgresearchgate.net These reactions are typically performed in a divided electrochemical cell using carbon felt for both the anode and cathode, in the presence of activators like trifluoroacetic anhydride (B1165640) (TFAA) and catalysts such as triphenylamine (B166846) derivatives. chemistryviews.org

Furthermore, an electrochemical iodine-mediated transformation of enamino-esters can produce 2H-azirine-2-carboxylates. These intermediates can then be quantitatively converted to 4-carboxy-oxazoles through a subsequent thermal step, providing an indirect but effective electrochemical route to the target scaffold. researchgate.net

| Electrochemical Method | Starting Materials | Key Features | Reference |

| Phosphine-Mediated Cycloaddition | Carboxylic Acids, Isocyanides | Green, Sustainable, Avoids transition metals | rsc.org |

| Ritter-type/Oxidative Cyclization | Ketones, Acetonitrile | High efficiency, Broad scope, No external oxidant | chemistryviews.orgresearchgate.net |

| Iodine-Mediated Azirine Formation | Enamino-esters | Forms azirine intermediate, thermal conversion to oxazole | researchgate.net |

Annulation Reactions of Enamides

The annulation of enamides is a robust and versatile strategy for synthesizing substituted oxazoles. rsc.orgresearchgate.netrsc.org A common approach involves the use of N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (Me₂S) in the presence of a mild base. rsc.orgrsc.org This one-pot method is simple and demonstrates tolerance to a wide array of substituents, including both electron-donating and electron-withdrawing groups, on the enamide precursor. rsc.orgresearchgate.netrsc.org

The reaction mechanism is thought to proceed through the in-situ formation of an oxazolium intermediate, which is subsequently oxidized to the final oxazole product. rsc.org The presence of an electron-withdrawing group at the β-position of the enamide is crucial for the reaction to proceed efficiently. rsc.org

Visible-light-induced oxidative annulation of N-acetyl enamides offers a metal-free alternative, employing a photosensitizer to achieve the desired transformation under mild conditions. researchgate.net Additionally, copper-catalyzed intramolecular cyclization of functionalized enamides provides another pathway to highly substituted oxazoles. researchgate.net

| Enamide Annulation Method | Reagents/Conditions | Key Features | Reference |

| NBS/Me₂S-Mediated | NBS, Me₂S, Mild Base | One-pot, Simple, Wide substituent tolerance | rsc.orgrsc.org |

| Visible-Light Induced | Photosensitizer, Light | Metal-free, Green, Mild conditions | researchgate.net |

| Copper-Catalyzed | Copper Catalyst | Intramolecular cyclization of functionalized enamides | researchgate.net |

Multi-component Reactions and Tandem Processes for Oxazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules like oxazoles in a single step, aligning with the principles of green chemistry. jsynthchem.com A notable example is the one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate, catalyzed by recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles in water. jsynthchem.com This method is advantageous due to its use of a sustainable solvent and an easily separable catalyst. jsynthchem.com

The van Leusen oxazole synthesis is a classic and widely used MCR that combines an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.gov This reaction has been adapted to various conditions, including the use of ionic liquids as solvents, to produce 4,5-disubstituted oxazoles. nih.gov

Tandem processes, where multiple bond-forming events occur sequentially in a single pot, are also pivotal. A recently developed method allows for the rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. nih.govacs.org This transformation proceeds through the in-situ formation of an acylpyridinium salt, which is then trapped by an isocyanoacetate to form the oxazole ring. nih.govacs.org

Regioselectivity and Stereocontrol in Oxazole-4-carboxylate Synthesis

Controlling regioselectivity is a critical challenge in the synthesis of substituted heterocycles. In the synthesis of oxazole-4-carboxylates, several strategies have been developed to direct the formation of specific isomers.

Palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to be highly regiocontrolled. organic-chemistry.org By carefully selecting task-specific phosphine (B1218219) ligands and solvent polarity, the arylation can be directed to either the C-5 or C-2 position of the oxazole ring with high selectivity. organic-chemistry.org

Lithiation of substituted oxazole-carboxylic acids also provides a means for regioselective functionalization. The deprotonation of 2,4-dimethyloxazole-5-carboxylic acid occurs regiospecifically at the 2-methyl group, allowing for subsequent reaction with electrophiles to introduce functionality at that position. rsc.orgrsc.org However, deprotonation of 2,5-dimethyl isomers can be less specific. rsc.org Converting the carboxylic acid to an amide derivative can solve these regioselectivity issues, enabling specific deprotonation at the desired site. rsc.org

Furthermore, the synthesis of sulfenylated oxazoles from 1,4,2-dioxazoles and alkynyl thioethers can be directed to yield either 4-sulfenyl or 5-sulfenyl oxazoles by switching between Brønsted acid and gold catalysis, respectively, demonstrating catalyst-controlled regioselectivity. bham.ac.uk While stereocontrol is less frequently discussed for the aromatic oxazole ring itself, it is crucial when chiral centers are present in the substituents attached to the ring, as seen in the synthesis of chiral amino acid-like building blocks. nih.gov

Strategies for Regiocontrolled Substitution Patterns in the Oxazole Core

Achieving specific substitution on the oxazole ring is critical for modulating the chemical and biological properties of the resulting compounds. The synthesis of oxazole-4-carboxylates, as opposed to their 5-carboxylate isomers, requires methods that ensure regiochemical control. Several key strategies have been developed to this end.

One effective method involves the oxidation of pre-formed 3-oxazoline-4-carboxylates. These precursors can be synthesized and then aromatized to the corresponding oxazole-4-carboxylates, locking in the position of the carboxylate group. organic-chemistry.org Another prominent strategy is the cyclization of carefully designed acyclic precursors. For instance, the reaction of α-haloketones, such as ethyl bromopyruvate, with amides like urea (B33335) can yield 2-amino-1,3-oxazole-4-carboxylates. caltech.edu This method provides direct access to the oxazole-4-carboxylate core.

Catalytic systems have also been instrumental in developing regiocontrolled syntheses. A patented method describes the selective synthesis of oxazole-4-carboxylic esters from aromatic aldehydes using a cuprous salt as a catalyst in the presence of an organic amine additive. google.com This approach is noted for its atom economy and high selectivity. google.com Furthermore, palladium-catalyzed direct (hetero)arylation of a pre-existing ethyl oxazole-4-carboxylate at the 2-position demonstrates a method for further functionalization while the 4-carboxylate remains intact. organic-chemistry.org

A more novel approach involves the controlled isomerization of other heterocycles. Researchers have shown that 4-formyl-5-methoxyisoxazoles can be rearranged into methyl oxazole-4-carboxylates under Fe(II)-catalyzed conditions. acs.orgresearchgate.net This transformation proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then isomerizes to the thermodynamically more stable oxazole product. acs.orgresearchgate.net

The table below summarizes various synthetic strategies for achieving regiocontrolled synthesis of the oxazole-4-carboxylate core.

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Feature | Reference(s) |

| Oxidation of Oxazolines | 3-Oxazoline-4-carboxylates | Oxidizing Agent | Aromatization of a pre-formed heterocyclic precursor. | organic-chemistry.org |

| Hantzsch-type Synthesis | Ethyl bromopyruvate, Urea | Heat | Classic condensation-cyclization to form a 2-amino-oxazole core. | caltech.edu |

| Catalytic Cyclization | Aromatic Aldehydes | Cuprous Salt | Atom-economical and highly selective formation of the oxazole ring. | google.com |

| Isomerization | 4-Formyl-5-methoxyisoxazoles | Fe(II) salt | Rearrangement of an isoxazole to an oxazole via an azirine intermediate. | acs.orgresearchgate.net |

| Post-functionalization | Ethyl oxazole-4-carboxylate, (Hetero)aryl halides | Palladium catalyst | Regioselective C-H functionalization at the C2 position. | organic-chemistry.org |

Enantioselective and Diastereoselective Syntheses of Chiral Oxazole-4-carboxylate Building Blocks

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for chiral building blocks. When substituents on the oxazole ring create a stereocenter, controlling the stereochemistry becomes paramount. While direct asymmetric synthesis of the oxazole-4-carboxylate core is complex, strategies often involve the use of chiral precursors or auxiliaries that are incorporated into the final molecule.

One established approach is the use of chiral building blocks derived from other sources. For example, the synthesis of oxazole-containing natural products often relies on the stereoselective synthesis of complex fragments that are later used to construct the oxazole ring or are attached to it. nih.gov This can involve asymmetric hydrogenations, the use of chiral auxiliaries to direct reactions, or chiral resolution techniques to separate diastereomers. nih.gov

A powerful strategy for creating chiral molecules is enantioselective desymmetrization. In this approach, a prochiral molecule is transformed into a chiral one through the action of a chiral catalyst. For instance, chiral Brønsted acids, such as those derived from SPINOL, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral heterocyclic ring systems. nih.gov While not directly yielding an oxazole, this principle of using a chiral catalyst to induce enantioselectivity in a ring-forming or ring-opening reaction is a cornerstone of modern asymmetric synthesis and can be conceptually applied to precursors for chiral oxazoles.

The synthesis of chiral α-amino acids containing a heterocyclic core often employs a Strecker-type reaction with a chiral auxiliary, such as (R)-2-phenylglycinol. This allows for the diastereoselective addition of cyanide to a Schiff base, setting the stereocenter. Subsequent hydrolysis and manipulation can yield the desired enantiomerically enriched amino acid, which could then be a precursor for an oxazole synthesis. nih.gov

The table below outlines general approaches for the synthesis of chiral building blocks applicable to oxazole-4-carboxylates.

| Asymmetric Strategy | Methodology | Key Principle | Reference(s) |

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids, terpenes). | The chirality is inherent in the starting material. | nih.gov |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | The auxiliary creates a diastereomeric intermediate, allowing for stereocontrol. | nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiopure product. | The catalyst creates a chiral environment for the reaction. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Physical or chemical separation based on different properties of diastereomeric salts or derivatives. | nih.gov |

Mechanistic Investigations of Oxazole 4 Carboxylate Formation

Detailed Reaction Mechanisms for Ring Closure and Derivatization

The construction of the oxazole (B20620) ring is a process involving the precise formation of one carbon-oxygen (C-O) and one carbon-nitrogen (C-N) bond, culminating in a five-membered aromatic heterocycle. Various strategies have been developed, each with unique mechanistic features.

The sequence and nature of C-N and C-O bond formation are defining features of oxazole synthesis. These transformations can be achieved through various catalytic and non-catalytic methods.

A prominent strategy involves the sequential formation of C-N and C-O bonds from simple, readily available starting materials like amides and ketones. organic-chemistry.orgnih.gov One such method utilizes a palladium(II) catalyst to facilitate the coupling of amides and ketones via an sp² C-H activation pathway. organic-chemistry.orgnih.gov The proposed mechanism commences with a dehydration condensation between the amide and ketone, followed by an imine/enamine isomerization. The key step is the Pd-catalyzed C-H activation, which leads to a cyclized intermediate that undergoes reductive elimination to furnish the oxazole ring. organic-chemistry.org This process is often promoted by a co-catalyst like copper(II) bromide and an oxidant such as potassium persulfate (K₂S₂O₈). organic-chemistry.org

Metal-free approaches have also been developed, highlighting the versatility of oxazole synthesis. rsc.org An organocatalytic cascade reaction can achieve the formation of C-N and C-O bonds through a dual sp³ C-H activation. rsc.org This method allows for the synthesis of oxazole derivatives under mild conditions in the presence of air, representing an environmentally benign alternative to metal-catalyzed reactions. rsc.org

Another pathway involves the intermolecular oxidative C(sp²)-O bond formation between enamines and carboxylic acids, mediated by an oxidant like iodosobenzene (B1197198) (PhIO). organic-chemistry.org This reaction generates β-acyloxy enamine intermediates, which can be isolated or directly converted to oxazoles through cyclodehydration in boiling acetic acid. organic-chemistry.org Mechanistic studies suggest the in situ generation of a hypervalent iodine species, PhI(OCOR)₂, which acts as the active acylating agent. organic-chemistry.org

The following table summarizes various conditions for C-N and C-O bond formation in oxazole synthesis.

Table 1: Selected Reaction Conditions for Oxazole Synthesis| Starting Materials | Catalyst/Reagent | Oxidant | Key Mechanistic Step | Yield (%) | Ref |

|---|---|---|---|---|---|

| Amides and Ketones | Palladium Acetate (B1210297) / CuBr₂ | K₂S₂O₈ | Pd-catalyzed sp² C-H activation | Up to 86 | organic-chemistry.org |

| Benzylamines | None (Organocatalytic) | Air | Dual sp³ C-H activation | - | rsc.org |

| Enamines and Carboxylic Acids | Iodosobenzene (PhIO) | Iodosobenzene (PhIO) | Intermolecular oxidative C-O bond formation | Up to 85 | organic-chemistry.org |

Many modern oxazole syntheses rely on an oxidative cyclization step to forge the aromatic ring. These pathways offer high efficiency by combining C-H activation and bond formation in a single conceptual operation.

In the palladium-catalyzed reaction between amides and ketones, the oxidant (K₂S₂O₈) is essential for regenerating the active Pd(II) catalyst and driving the final reductive elimination step that forms the C-O bond and closes the ring. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative coupling reactions have been employed, where molecular oxygen serves as the terminal oxidant in the formation of key intermediates. scilit.com

Research has also explored the oxidative functionalization of benzylamines for oxazole synthesis. scilit.comresearchgate.net These reactions proceed via C(sp³)-H bond functionalization and subsequent cyclization, often under aerobic (oxygen) conditions, which underscores the importance of oxidative pathways in modern synthetic strategies. scilit.comresearchgate.net

Heterocyclic rearrangements provide an elegant and often unexpected route to the oxazole core from isomeric precursors like isoxazoles. A well-studied pathway is the isoxazole-azirine-oxazole rearrangement. rsc.orgnih.gov

This transformation can be initiated thermally or under catalytic conditions. rsc.orgnih.gov For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can produce transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.gov These highly strained azirine intermediates are pivotal to the rearrangement. Depending on the reaction conditions, the azirine can isomerize back to a more stable isoxazole (B147169) or undergo a further rearrangement to an oxazole. nih.gov Non-catalytic thermolysis of the azirine intermediate, for example in o-dichlorobenzene at 170 °C, leads to the formation of the corresponding oxazole-4-carboxylate. nih.gov

The proposed mechanism for the conversion of the isoxazole to the azirine can involve a Neber-like rearrangement, which replaces the N-O bond of the isoxazole with an N-C bond. rsc.org The resulting azirine may exist in equilibrium with a nitrile ylide. This 1,3-dipolar species can then undergo a 6π electrocyclic ring closure to form the thermodynamically stable oxazole ring. rsc.org The specific pathway and the outcome of the reaction are highly dependent on the substitution pattern of the starting isoxazole and the reaction conditions employed. nih.gov

Computational Chemistry and Theoretical Studies

Theoretical calculations have become indispensable for understanding the complex reaction mechanisms of oxazole formation. They provide insights into reaction pathways, intermediate structures, and transition state energies that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. irjweb.com It has been widely applied to study the mechanisms of oxazole synthesis, including the challenging isoxazole-to-oxazole rearrangements. nih.govnih.gov

By employing functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) with basis sets such as 6-311G++(d,p), researchers can model the potential energy surface of a reaction. irjweb.comjchr.org These calculations help to identify stable intermediates and the transition states that connect them. For example, DFT studies on the base-catalyzed thermal rearrangement of 3-acylamino-5-methylisoxazoles showed that the Boulton-Katritzky rearrangement to a less stable 1,2,4-oxadiazole (B8745197) intermediate is kinetically favored over other potential pathways. nih.gov This intermediate can then rearrange further to the more stable oxazole product at higher temperatures. nih.gov

DFT calculations were also crucial in elucidating the mechanism of the Fe(II)-catalyzed isomerization of isoxazoles. nih.gov The calculations supported a pathway involving the formation of a transient 2H-azirine, which could then isomerize to either a different isoxazole or the final oxazole product, depending on the calculated energy barriers for each route. nih.gov

Energetic profiling, derived from computational studies, provides a quantitative understanding of a reaction's feasibility and selectivity. By calculating the relative free energies (ΔG) of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net

These profiles visualize the energy barriers (activation energies) for each step of the reaction. For instance, in the rearrangement of isoxazoles, DFT calculations have shown the energetic landscape for the formation of key intermediates like isoxazolium N-ylides and (3Z)-1-oxa-5-azahexa-1,3,5-trienes, which subsequently undergo 6π-cyclization to form oxazine (B8389632) rings, a related heterocycle. researchgate.net The initial step is often found to be the rate-determining step of the entire reaction sequence. researchgate.net

Similarly, energetic profiles have been calculated for the formation of oxazoles from amides and acetylene (B1199291) gas. researchgate.net These studies compare different potential pathways, such as those proceeding via propargyl or allenyl intermediates, and identify the most likely route by comparing the activation energies of the respective transition states. researchgate.net The data generated from these theoretical models are critical for rationalizing experimental observations and for designing new, more efficient synthetic routes.

Table 2: Example of Calculated Relative Free Energies for a Proposed Heterocyclic Rearrangement (Illustrative)

| Species | Description | Relative Free Energy (kcal/mol) | Ref |

|---|---|---|---|

| Reactant | Starting Isoxazole | 0.0 | researchgate.net |

| TS1 | Transition State for Ylide Formation | +25.0 | researchgate.net |

| Int1 | Isoxazolium N-ylide Intermediate | +15.2 | researchgate.net |

| TS2 | Transition State for Ring Opening | +18.5 | researchgate.net |

| Int2 | 1-Oxa-5-azahexa-1,3,5-triene Intermediate | -5.4 | researchgate.net |

| TS3 | Transition State for 6π-Electrocyclization | +2.4 | researchgate.net |

| Product | Final Oxazole/Oxazine Product | -22.1 | researchgate.net |

Note: Data are illustrative based on DFT B3LYP/6-31G(d) level calculations for a related system and serve to demonstrate the concept of energetic profiling.

Functionalization and Derivatization Strategies for the Oxazole 4 Carboxylate Scaffold

Introduction of Diverse Substituents onto the Oxazole (B20620) Ring System

The oxazole ring presents multiple sites for substitution, with the C2, C4, and C5 positions being the most common targets for functionalization. pharmaguideline.com The reactivity of these positions is influenced by the electronic nature of the oxazole ring and the presence of directing groups.

Arylation and Heteroarylation Reactions via Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the oxazole core. These reactions are fundamental in synthesizing complex molecules, including biologically active compounds. acs.orgnih.govresearchgate.net

Direct C-H arylation has emerged as an efficient strategy, avoiding the need for pre-functionalized starting materials. nih.govorganic-chemistry.orgresearchgate.net For instance, the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to proceed with high regioselectivity. nih.govnih.govacs.org The choice of ligands and reaction conditions can direct the arylation to either the C2 or C5 position. nih.gov For example, using specific phosphine (B1218219) ligands like P(t-Bu)₃ or JohnPhos can favor C2 arylation, while others like PCy₃ can promote C5 arylation. nih.gov

Suzuki and Stille cross-coupling reactions are also widely employed for the site-selective functionalization of oxazoles. nih.govyoutube.com These reactions typically involve the coupling of a halogenated or triflated oxazole with an organoboron (Suzuki) or organotin (Stille) reagent. nih.govnih.gov The C4 and C5 positions of the oxazole ring can be selectively halogenated to serve as handles for these coupling reactions. nih.gov

Table 1: Palladium-Catalyzed Arylation of Oxazole-4-Carboxylate Derivatives

| Coupling Reaction | Position Functionalized | Catalyst/Ligand System | Coupling Partner | Reference |

| Direct C-H Arylation | C2 | Pd(0) / P(t-Bu)₃/PivOH | Aryl Bromides/Chlorides | nih.gov |

| Direct C-H Arylation | C5 | Pd(0) / PCy₃/PivOH | Aryl Bromides/Chlorides | nih.gov |

| Direct C-H Arylation | C5 | Pd(II) | Unactivated Arenes | nih.gov |

| Suzuki Coupling | C4, C5 | Pd(PPh₃)₄ | Arylboronic Acids | nih.gov |

| Stille Coupling | C5 | Not Specified | Aryl, Alkenyl, Allyl Halides | nih.gov |

Alkylation and Alkynylation Methodologies, including Sonogashira Coupling

The introduction of alkyl and alkynyl groups onto the oxazole scaffold further expands its chemical diversity. The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone for synthesizing alkynyl-substituted oxazoles. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org The synthesis of ethynyl-substituted oxazoles often relies on the Sonogashira coupling of a halooxazole with a protected acetylene (B1199291), followed by deprotection. chemrxiv.org

The alkynylation can be directed to different positions of the oxazole ring depending on the location of the halogen atom. For example, 4-iodo-3,5-disubstituted isoxazoles (a related azole) have been successfully coupled with terminal alkynes to yield C4-alkynylisoxazoles. rsc.orgrsc.org

Table 2: Sonogashira Coupling for Alkynylation of Azoles

| Substrate | Position of Alkynylation | Catalyst System | Alkyne Partner | Notes | Reference |

| Halooxazoles | C2 or C5 | Pd(PPh₃)₄, CuI, Et₃N | Monoprotected Acetylene | General method for 2- and 5-ethynyl oxazoles. | chemrxiv.org |

| 4-Iodoisoxazoles | C4 | Pd(acac)₂/PPh₃ | Terminal Alkynes | High yields for C4-alkynylisoxazoles. | rsc.orgrsc.org |

| N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide | - | Pd-Cu | Aryl Iodides | Leads to pyrazole-linked oxazoles. | researchgate.net |

Incorporation of Nitrogen-Containing Moieties, e.g., Amino Acid-like Structures

The synthesis of oxazole derivatives bearing amino acid-like structures is of significant interest for the development of peptidomimetics and other biologically active molecules. nih.govresearchgate.netthieme.de One approach involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to construct the oxazole ring with a pre-installed nitrogen-containing substituent. nih.gov This method has been used to prepare methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as novel amino acid-like building blocks. nih.gov The starting β-enamino ketoesters can be derived from various cyclic amino acids, allowing for the incorporation of azetidine, pyrrolidine, or piperidine (B6355638) rings. nih.gov

Another strategy involves the modification of existing functional groups on the oxazole ring. For example, carboxylic acids can be coupled with acyl hydrazides to form fused triazole systems, demonstrating a modular approach to complex heterocyclic structures. acs.org

Halogenation Strategies for Orthogonal Functionalization

Halogen atoms serve as versatile handles for further functionalization of the oxazole ring through various cross-coupling reactions. orgsyn.org Regioselective halogenation is therefore a critical step in many synthetic routes. Bromination and iodination are the most common halogenation methods.

The C4 position of the oxazole ring can be selectively brominated. orgsyn.org For instance, 5-substituted oxazoles can undergo highly regioselective bromination at the C4 position by treatment with lithium bis(trimethylsilyl)amide followed by N-bromosuccinimide (NBS). orgsyn.org Similarly, iodination at the C4 position can be achieved via 2-lithiooxazoles, although this may sometimes lead to mixtures of mono- and di-iodinated products. researchgate.netacs.org The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. dntb.gov.ua

Transformations at the Ester Moiety of Tert-pentyl Oxazole-4-carboxylate

The tert-pentyl ester group at the C4 position of the oxazole is not merely a passive component of the molecule. It can be selectively transformed to provide access to other important functional groups, thereby increasing the synthetic utility of the scaffold.

Selective Ester Hydrolysis and Transesterification Reactions

The tert-pentyl ester of oxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.gov This transformation is often a key step in the synthesis of natural products and other target molecules, as the resulting carboxylic acid can undergo further reactions such as decarboxylation or amide bond formation. nih.gov The hydrolysis is typically carried out under basic or acidic conditions.

Transesterification, the conversion of one ester to another, is another useful transformation. While specific examples for this compound are not prevalent in the provided search results, the general principles of transesterification would apply. This reaction can be catalyzed by acids or bases and allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the solubility or other physicochemical properties of the molecule. A facile two-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, highlighting the accessibility of this class of compounds. acs.orgnih.gov

Derivatization to Amides and Other Carboxylic Acid Derivatives

The transformation of the sterically hindered tert-pentyl ester of oxazole-4-carboxylate into amides and other carboxylic acid derivatives is a critical step in the molecular engineering of this scaffold. The primary route involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for subsequent functionalization.

The hydrolysis of the tert-pentyl ester can be achieved under acidic conditions. For instance, treatment of a closely related tert-butyl-protected oxazole with trifluoroacetic acid or hydrochloric acid in dioxane results in the rapid cleavage of the ester group. nih.gov However, the stability of the oxazole ring under these conditions must be carefully considered, as hydrolytic ring-opening can occur, leading to the formation of aminomalonic acid derivatives. nih.gov

Once the oxazole-4-carboxylic acid is obtained, standard peptide coupling protocols can be employed for the synthesis of amides. The choice of coupling reagent is crucial, especially when dealing with sterically hindered amines or electron-deficient anilines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation. In cases where standard methods fail due to steric hindrance, the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures has proven to be an effective strategy. researchgate.net

The direct amidation of the tert-pentyl ester, while challenging due to the steric bulk of the tert-pentyl group, can be achieved under specific conditions. Base-promoted direct amidation of unactivated esters has emerged as a powerful tool for amide bond formation. nih.gov This method avoids the need for pre-activation of the carboxylic acid, offering a more atom-economical approach.

Table 1: Representative Conditions for Amide Formation from Oxazole-4-carboxylic Acids

| Entry | Coupling Reagent/Method | Amine | Solvent | Conditions | Yield (%) | Reference |

| 1 | EDCI/HOBt | Various amines | Dichloromethane | Room Temperature, 12h | Good to Excellent | |

| 2 | Acyl fluoride (B91410) (in situ) | Sterically hindered amines | Dichloromethane | 80 °C, 12-24h | Good to Excellent | researchgate.net |

| 3 | Base-promoted (t-BuOK) | Various amines | DMSO | Room Temperature | Moderate to Good | nih.gov |

| 4 | HATU/DIPEA | Carboxylic acids | Dichloromethane | Room Temperature, 3-5h | Good | nih.gov |

Synthesis of Advanced Oxazole-4-carboxylate Derivatives with Defined Architectures

The oxazole-4-carboxylate scaffold allows for the synthesis of advanced derivatives through functionalization at the C2 and C5 positions of the oxazole ring, leading to molecules with specific three-dimensional arrangements and tailored properties.

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic strategies. One efficient method involves the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes, which proceeds under mild conditions and tolerates a broad range of substrates. rsc.org Another approach is the copper-catalyzed cascade reaction of alkenes with azides, providing a facile route to 2,5-disubstituted oxazoles. rsc.org These methods offer the flexibility to introduce a wide variety of substituents at the C2 and C5 positions, thereby enabling the fine-tuning of the molecule's properties.

Furthermore, the introduction of an ethynyl (B1212043) group onto the oxazole ring opens up possibilities for "click chemistry" reactions, allowing for the construction of complex molecular architectures. The functionalization of ethyl oxazole-4-carboxylate at the C2 position can be achieved through a sequence involving lithiation and reaction with an organozinc derivative to form a 2-bromo intermediate, which can then be further functionalized. chemrxiv.org A similar strategy can be envisioned for the tert-pentyl analogue, although the increased steric hindrance might necessitate modified reaction conditions.

The synthesis of 2-(tert-butyl)oxazole-4-carboxylic acid, a close structural analog of the tert-pentyl derivative, has been reported via the cyclization of tert-butylamine (B42293) with oxazole precursors, followed by carboxylation. This suggests that a similar pathway could be viable for the synthesis of 2-substituted tert-pentyl oxazole-4-carboxylates.

Table 2: Strategies for the Synthesis of Substituted Oxazole-4-carboxylates

| Position of Substitution | Synthetic Method | Key Reagents | Comments | Reference |

| C2, C5 | Cobalt(III)-catalyzed cycloaddition | N-pivaloyloxyamides, alkynes | Mild conditions, broad scope | rsc.org |

| C2, C5 | Copper-catalyzed cascade reaction | Alkenes, azides | Aerobic conditions | rsc.org |

| C2 | Lithiation and functionalization | n-BuLi, organozinc, electrophiles | Applicable to ethyl esters | chemrxiv.org |

| C2 | Cyclization | tert-butylamine, oxazole precursor | Synthesis of a tert-butyl analog |

Applications of Oxazole 4 Carboxylate Esters in Advanced Organic Synthesis

Utilization as Versatile Chemical Building Blocks and Scaffolds

The inherent reactivity of the oxazole (B20620) core, combined with the directing and protecting capabilities of the carboxylate group, establishes these compounds as versatile platforms in synthetic chemistry.

Oxazole-4-carboxylate esters are well-established precursors for the synthesis of more intricate heterocyclic systems. The oxazole ring itself can be viewed as a masked dipeptide or a β-hydroxy-α-amino acid equivalent, providing a strategic entry point to a variety of nitrogen- and oxygen-containing heterocycles. mdpi.comnih.gov For instance, functionalized oxazoles can be transformed into corresponding oxazole-substituted pyrazoles. researchgate.net

Research has demonstrated that the oxazole moiety is a privileged building block for numerous natural products and bioactive molecules. nih.gov Synthetic methodologies have been developed to construct 4,5-disubstituted oxazoles directly from carboxylic acids, highlighting their accessibility as starting materials. nih.gov In one notable application, a specifically designed oxazole conjunctive reagent, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, was instrumental in the total synthesis of the siphonazoles, a class of unique natural products. researchgate.net The tert-pentyl ester of oxazole-4-carboxylic acid, by analogy, would offer a sterically hindered protecting group, potentially allowing for selective reactions at other positions of the heterocyclic core before its removal to unmask the carboxylic acid for further elaboration.

Furthermore, a novel two-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, utilizing 3-oxazoline-4-carboxylates as key intermediates. nih.gov This method also allows for the facile preparation of 4-keto-oxazole derivatives, further expanding the synthetic utility of the oxazole-4-carboxylate scaffold. nih.gov

The oxazole framework is a common motif in a variety of naturally occurring peptides, many of which are of marine origin and exhibit a broad range of biological activities. mdpi.com The incorporation of oxazole moieties into peptide chains confers conformational rigidity and stability, which can enhance peptide-protein recognition and interactions with DNA or RNA. mdpi.com This has led to a systematic search for oxazole-based peptidomimetics to overcome the limitations of natural peptides as therapeutics, such as poor cell membrane permeability and rapid degradation. mdpi.com

Synthetic chemists have developed methods to insert oxazole units into peptide chains. For example, fluorescent oxazoles have been incorporated into model peptides to study their photophysical properties. researchgate.net The synthesis of such labeled peptides often involves the cleavage of a methyl ester, a step where a tert-pentyl ester could offer advantages in terms of selective deprotection under milder conditions. The use of oxazole-containing building blocks is crucial in the synthesis of thiopeptide antibiotics, which are complex heterocyclic peptides with potent biological activity. researchgate.net

Integration into Modern Click Chemistry Methodologies

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the synthesis of complex molecules by utilizing reactions that are high-yielding, modular, and tolerant of a wide range of functional groups. nih.gov Oxazole derivatives are increasingly being integrated into these powerful synthetic strategies.

A significant advancement in the application of oxazoles in click chemistry is the development of ethynyl-substituted oxazoles. chemrxiv.orgchemrxiv.org These compounds serve as key reagents in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction, to form 1,4-disubstituted 1,2,3-triazoles. nih.gov The synthesis of these ethynyl (B1212043) oxazoles can be challenging due to the sensitivity of the oxazole ring. chemrxiv.org

Researchers have developed synthetic protocols to create a library of various ethynyl oxazoles, including those with bulky substituents like a 2-tert-butyl analogue, which is structurally similar to a tert-pentyl group. chemrxiv.org These methods often involve halogenation of the oxazole ring followed by cross-coupling reactions to introduce the ethynyl group. chemrxiv.org The availability of these ethynyl oxazole building blocks opens up new avenues for their incorporation into drug targets and for the development of novel chemical probes. chemrxiv.org

The robustness and modularity of click chemistry make it an ideal tool for the construction of diverse molecular libraries for drug discovery and other applications. nih.govmdpi.com The synthesis of combinatorial compound libraries on solid supports allows for the rapid generation of a multitude of new chemical entities. mdpi.com

The development of aza-oxa-triazole based macrocycles with tunable properties showcases the power of using click reactions for macrocyclization. mdpi.com In this approach, bis-alkynes and bis-azides are "clicked" together to form macrocycles of varying ring sizes and functionalities. mdpi.com Furthermore, a protocol for the parallel synthesis of a 24 x 12 library of azole-2-amides with a high success rate has been established, demonstrating the utility of such methods in generating large compound collections. nih.gov The use of tert-pentyl oxazole-4-carboxylate derivatives in such synthetic workflows could provide access to novel regions of chemical space.

Design and Synthesis of Functional Molecular Architectures

Beyond their role as simple building blocks, oxazole-4-carboxylate esters are integral to the design and synthesis of complex and functional molecular architectures with specific properties and applications.

For example, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives have been designed and synthesized as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists. nih.gov In this work, a substituted oxazole served as a lipophilic heterocyclic tail, and the final compounds exhibited potent hypoglycemic and hypolipidemic effects in animal models. nih.gov

In another example, the synthesis of new conjugates of substituted 1,2,3-triazoles linked to 1,2,4-triazoles was achieved through Cu(I)-catalyzed cycloaddition of a 1,2,4-triazole-based alkyne with various azides. nih.gov This approach led to the discovery of compounds with significant anticancer activity. nih.gov The design of such functional molecules often relies on the predictable reactivity of the heterocyclic components.

The development of aza-oxa-based macrocycles with tunable properties through a modular synthetic platform further illustrates the design principles in action. mdpi.com By varying the backbone and side-chain functional groups, a library of macrocycles with different heteroatom combinations and ring sizes was synthesized, demonstrating the potential to create molecules with specific protein binding capabilities. mdpi.com

Development of Fluorescent Probes and Labels

Oxazole-4-carboxylate esters are integral to the design of novel fluorescent probes and labels due to the inherent photophysical properties of the oxazole core. researchgate.net The oxazole ring system can be readily modified to create derivatives with high fluorescence quantum yields and sensitivity to their chemical environment. researchgate.netresearchgate.net

Researchers have synthesized various 2,5-disubstituted oxazole-4-carboxylates and studied their photophysical properties. researchgate.netresearchgate.net These studies reveal that the fluorescence emission can be highly sensitive to the polarity of the solvent, a characteristic that is highly desirable for environmental probes. For instance, certain acetyl oxazole derivatives show significant shifts in their UV-visible absorption and fluorescence emission spectra based on solvent polarity. researchgate.net One derivative, in particular, demonstrated a substantial change in dipole moment upon excitation, indicating a property of intramolecular charge transfer (ICT), which is fundamental to the design of sensitive fluorescent sensors. researchgate.net

The ester functional group of oxazole-4-carboxylates allows for their covalent attachment to other molecules, such as peptides, without significantly diminishing their fluorescence. researchgate.net In one study, a fluorescent oxazole was successfully incorporated into model peptides after the cleavage of its methyl ester. The resulting labeled peptides maintained a strong fluorescence level and the same solvent sensitivity as the original oxazole, demonstrating their potential as tags for studying biological systems. researchgate.net

The general principle involves synthesizing an oxazole-4-carboxylate with specific substituents at the 2- and 5-positions to tune the desired photophysical properties, such as absorption and emission wavelengths. The ester at the 4-position then acts as a reactive site for conjugation to a target molecule. This modular approach allows for the creation of custom fluorescent labels for a wide range of applications, including protein tagging and cellular imaging. nih.gov

Table 1: Photophysical Properties of Selected Oxazole Derivatives

| Compound | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Quantum Yield (ΦF) | Application |

|---|---|---|---|---|

| MMPAO | Not Specified | Not Specified | Moderate | Fluorescent Probe Candidate |

| MOPAO | Not Specified | Not Specified | Moderate | Fluorescent Probe Candidate |

| MDMAPAO | Bathochromically Shifted | Not Specified | High | Fluorescent Probe Candidate |

| MDPAPAO | Bathochromically Shifted | Sensitive to Solvent Polarity | High | Fluorescent Probe Candidate |

Data derived from studies on various 2,5-disubstituted 5-methyl-4-acetyl oxazoles, which share the core oxazole structure. Data indicates general properties and suitability as fluorescent probes. researchgate.netresearchgate.net

Precursors for the Construction of Molecular Machines and Nanosystems

The rigid, planar structure and versatile reactivity of the oxazole ring make oxazole-4-carboxylate esters valuable precursors in the bottom-up construction of intricate molecular machines and nanosystems. These heterocycles can be employed as key structural components or "building blocks" in the synthesis of complex, functional architectures. nih.govmdpi.com

The van Leusen oxazole synthesis is a prominent method for creating these building blocks, allowing for the formation of the oxazole ring from tosylmethylisocyanide (TosMIC) and an aldehyde. nih.govnih.govmdpi.com This reaction's flexibility enables the incorporation of various functional groups, which is essential for directing the self-assembly or step-wise synthesis of larger supramolecular structures. For example, researchers have used this method to construct star-shaped molecules containing multiple oxazole heterocycles. nih.govmdpi.com By starting with a tri-aldehyde substrate, three oxazole rings can be generated in a single synthetic endeavor, radiating from a central core. nih.govmdpi.com

Furthermore, the oxazole-4-carboxylate moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link different molecular fragments. tandfonline.com This allows for the programmed assembly of complex systems where the oxazole unit can act as a rigid linker or a functional component. The ability to synthesize multi-substituted and complex molecules containing the oxazole core is crucial for creating molecular-level devices that can perform specific functions. nih.govmdpi.com The synthesis of novel pyrimidine (B1678525) derivatives containing three different heterocyclic substituents, including an oxazole, highlights the utility of these compounds in building complex molecular systems. nih.govmdpi.com

Spectroscopic and Analytical Methods for Structural Elucidation in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like tert-pentyl oxazole-4-carboxylate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Environments and Coupling Patterns

¹H (Proton) NMR spectroscopy reveals the different types of protons in a molecule and their relationships. For this compound, the spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and those on the tert-pentyl ester group. The oxazole ring protons, H-2 and H-5, are anticipated to appear as singlets in the aromatic region of the spectrum, with H-2 typically being more deshielded due to the influence of both adjacent heteroatoms. The tert-pentyl group protons will present a characteristic pattern: a singlet for the six equivalent protons of the two methyl groups, a quartet for the methylene (B1212753) protons, and a triplet for the terminal methyl protons of the ethyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Oxazole H-2 | ~8.5 - 8.7 | Singlet | Proton on C-2 of the oxazole ring |

| Oxazole H-5 | ~8.2 - 8.4 | Singlet | Proton on C-5 of the oxazole ring |

| -O-C(CH₃)₂CH ₂CH₃ | ~1.8 - 1.9 | Quartet | Methylene protons of the tert-pentyl group |

| -O-C(CH₃)₂CH₂CH ₃ | ~0.9 - 1.0 | Triplet | Methyl protons of the ethyl part of the tert-pentyl group |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, carbonyl). In this compound, ten distinct signals are expected. The carbons of the oxazole ring (C-2, C-4, and C-5) will resonate at characteristic chemical shifts, with C-2 and C-4 being significantly deshielded. mdpi.comscispace.com The ester carbonyl carbon will appear at a lower field, typical for carboxylates. The five carbons of the tert-pentyl group will also be resolved, including the quaternary carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~160 - 162 | Ester carbonyl carbon |

| Oxazole C-2 | ~150 - 152 | Oxazole ring carbon between O and N |

| Oxazole C-4 | ~138 - 140 | Oxazole ring carbon attached to the carboxylate |

| Oxazole C-5 | ~128 - 130 | Oxazole ring carbon adjacent to C-4 |

| -O-C (CH₃)₂CH₂CH₃ | ~82 - 84 | Quaternary carbon of the tert-pentyl group |

| -O-C(CH₃)₂C H₂CH₃ | ~32 - 34 | Methylene carbon of the tert-pentyl group |

| -O-C(C H₃)₂CH₂CH₃ | ~25 - 27 | Geminal methyl carbons of the tert-pentyl group |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₀H₁₅NO₃), the molecular weight is 197.11 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 197.

The fragmentation of the molecular ion provides structural clues. whitman.edu Key fragmentation pathways for this compound would likely include:

Loss of isobutylene (B52900): A characteristic fragmentation for tert-butyl and tert-pentyl esters is the loss of an alkene via a McLafferty-type rearrangement. Here, the loss of isobutylene (C₄H₈, 56 Da) would result in a significant peak at m/z 141, corresponding to the protonated oxazole-4-carboxylic acid.

Loss of the tert-pentyl radical: Cleavage of the ester oxygen-carbon bond would lead to the loss of a tert-pentyl radical (•C₅H₁₁, 71 Da), generating an ion at m/z 126.

Formation of the tert-pentyl cation: The formation of the stable tert-pentyl cation (C₅H₁₁⁺) at m/z 71 is also highly probable.

Ring Fragmentation: The oxazole ring itself can fragment, typically through the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), as seen in the mass spectra of other oxazole derivatives. clockss.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 197 | [C₁₀H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₅H₃NO₃]⁺• | M⁺• - C₄H₈ (Loss of isobutylene) |

| 126 | [C₅H₂NO₃]⁺ | M⁺• - •C₅H₁₁ (Loss of tert-pentyl radical) |

Advanced Spectroscopic Techniques for Investigating Electronic Structures (e.g., photophysical properties)

The electronic structure of this compound can be investigated using advanced spectroscopic techniques like Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. Oxazole derivatives are known to possess interesting photophysical properties, often exhibiting fluorescence. researchgate.netnih.gov These properties are dictated by the π-conjugated system of the heterocyclic ring.

UV-Visible Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. It is used to identify the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the aromatic oxazole ring and the carbonyl group. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and solvent environment.

Fluorescence Spectroscopy: Many oxazole compounds are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.net Fluorescence spectroscopy measures the emission spectrum, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime. These parameters provide detailed information about the nature of the excited electronic state and its decay pathways. The substitution of the oxazole ring with the carboxylate and tert-pentyl groups influences these photophysical properties, and studying them can reveal insights into the molecule's electronic structure and potential applications as a fluorescent probe. researchgate.net

Future Perspectives and Research Trajectories in Tert Pentyl Oxazole 4 Carboxylate Chemistry

Development of Sustainable and Green Synthetic Routes for Oxazole-4-carboxylates

The chemical industry's growing emphasis on environmental responsibility has propelled the development of green synthetic methodologies for producing oxazole (B20620) derivatives. ijpsonline.comijpsonline.com These approaches aim to minimize hazardous waste and energy consumption while maximizing efficiency. nih.gov Future research in the synthesis of tert-pentyl oxazole-4-carboxylate and related compounds is expected to focus on several key areas of green chemistry.

Microwave-assisted synthesis, for instance, has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijpsonline.comnih.gov The application of ultrasound, another green technique, can also enhance reaction rates and yields. ijpsonline.com The use of environmentally benign solvents, such as water or ionic liquids, is another critical aspect of sustainable synthesis. ijpsonline.comjsynthchem.com

Catalysis plays a pivotal role in the green synthesis of oxazoles. ijpsonline.com Research is ongoing to develop more efficient and recyclable catalysts, including copper jsynthchem.com and palladium/copper systems. ijpsonline.com Electrochemical synthesis offers a promising alternative, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.org A notable example is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, which provides a direct and sustainable route to the oxazole core. rsc.org

Table 1: Comparison of Green Synthetic Methods for Oxazole Synthesis

| Method | Key Advantages | Representative Catalyst/Conditions |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Various catalysts, often solvent-free |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates | Often used in conjunction with other methods |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions | Phosphine-mediated, transition metal-free |

| Catalytic Synthesis | High efficiency, potential for recyclability | Copper, Palladium, Nickel |

| One-Pot Reactions | Reduced steps, less waste | Suzuki-Miyaura coupling, multi-component strategies |

Exploration of Novel Reactivity and Cascade Transformations Involving the Oxazole Scaffold

The oxazole ring, while aromatic, possesses unique reactivity patterns that can be exploited for the synthesis of more complex molecular architectures. tandfonline.com Future research will likely delve deeper into understanding and harnessing this reactivity, particularly through cascade transformations. nih.govnih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. nih.govnih.gov For instance, the transformation of a benzoquinone core into a benzoxazole (B165842) derivative through a domino addition/elimination followed by heterocyclization highlights the potential for complex rearrangements involving the oxazole scaffold. nih.gov Another example is the photochemical three-component assembly of trisubstituted oxazoles via a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. nih.gov

The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a diene to form substituted pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comwikipedia.org The reactivity in these reactions is often influenced by the substituents on the oxazole ring. pharmaguideline.com The exploration of novel dienophiles and reaction conditions will continue to be an active area of research.

Furthermore, the selective functionalization of the oxazole ring at its C2, C4, and C5 positions remains a key objective. tandfonline.com The development of new methods for direct C-H activation and cross-coupling reactions will enable the synthesis of a wider range of functionalized oxazole-4-carboxylates with tailored properties. ijpsonline.com

Computational Design and Prediction of Novel Oxazole-4-carboxylate Based Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of the properties of new molecules. nih.govmdpi.com For oxazole-4-carboxylates, computational methods can be employed to explore their potential applications and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel oxazole derivatives. nih.gov By analyzing the relationship between the chemical structure and biological activity of a set of known compounds, these models can be used to virtually screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental testing. nih.gov For example, predictive QSAR models have been successfully used to identify oxazole derivatives with antiviral activity. nih.gov

Molecular docking studies can provide insights into the binding interactions between oxazole-4-carboxylates and their biological targets, such as enzymes or receptors. mdpi.com This information can be used to design molecules with improved potency and selectivity. mdpi.com For instance, docking studies have been used to investigate the binding of benzimidazole-based oxazole analogues to acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of oxazole-4-carboxylates. These calculations can help to elucidate reaction mechanisms and predict the outcomes of chemical reactions. For example, DFT calculations have been used to understand the selectivity of the cyclization reaction in the synthesis of benzoxazole-2-carboxylate derivatives.

Table 2: Computational Approaches in Oxazole-4-carboxylate Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| QSAR | Virtual screening, lead identification | Biological activity (e.g., antiviral, enzymatic inhibition) |

| Molecular Docking | Binding mode analysis, drug design | Binding affinity, protein-ligand interactions |

| DFT Calculations | Mechanistic studies, property prediction | Reaction pathways, electronic structure, spectroscopic properties |

Expansion of Applications in Chemical Biology and Materials Innovation

The unique structural and electronic properties of the oxazole scaffold make it an attractive building block for applications in both chemical biology and materials science. nih.govthepharmajournal.com Future research is expected to expand the utility of this compound and related derivatives in these fields.

In chemical biology, oxazole-4-carboxylates can be developed as fluorescent probes for imaging and sensing applications. researchgate.nettandfonline.com The fluorescence properties of these compounds are often sensitive to their local environment, making them useful for studying biological processes. researchgate.net For example, fluorescent oxazole-4-carboxylate derivatives have been synthesized and their photophysical properties studied in different solvents, demonstrating their potential as fluorescent probes. researchgate.net

The oxazole moiety is a common feature in many natural products and pharmaceutically active compounds. nih.govthepharmajournal.com The this compound scaffold can serve as a starting point for the development of new therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govpharmaguideline.com

In the realm of materials science, oxazole-based compounds have shown potential for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The tunable electronic properties of the oxazole ring allow for the design of materials with specific optical and electronic characteristics. numberanalytics.com The incorporation of the this compound motif into polymers or other materials could lead to the development of novel functional materials with applications in electronics and photonics. thepharmajournal.com

Q & A

Q. What are the common synthetic routes for preparing tert-pentyl oxazole-4-carboxylate derivatives?

The synthesis of oxazole-4-carboxylate derivatives typically involves cyclocondensation of bromopyruvate esters with carboxamides. For example, ethyl bromopyruvate reacts with substituted benzamides in toluene/dioxane under reflux to form ethyl oxazole-4-carboxylates, followed by tert-pentyl esterification via acid-catalyzed transesterification or nucleophilic substitution . Key steps include solvent selection (e.g., toluene/dioxane mixtures), reflux conditions (~24 hours), and purification via silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) .

Q. How are this compound derivatives characterized structurally?

Structural characterization relies on FTIR (to confirm ester C=O stretches ~1700 cm⁻¹ and oxazole ring vibrations ~1600 cm⁻¹), and NMR (to identify substituents and ester groups), and melting point analysis. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was confirmed via NMR (δ 1.35 ppm for ethyl CH₃) and HRMS (mass accuracy within 0.2 ppm) .

Q. What safety precautions are essential when handling this compound derivatives in laboratory settings?

Safety protocols include using flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact. Tert-pentyl esters may release flammable gases (e.g., H220) under decomposition; storage requires inert atmospheres (N₂/Ar) and fireproof cabinets . Emergency measures include P337 (eye rinsing) and P310 (immediate antidote consultation) for exposure .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., bromination) be achieved in oxazole-4-carboxylate derivatives?

Regioselective bromination at the oxazole C5 position is achieved using N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) under ambient light. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate reacts with NBS (1.4 eq) at RT for 72 hours, yielding 85% 5-bromo product after column chromatography (96:4 petroleum ether:ethyl acetate) . Steric and electronic effects of the ester group direct electrophilic attack to C5 .

Q. What mechanistic insights explain the C–H arylation of oxazole-4-carboxylate derivatives under different catalytic conditions?

C–H arylation mechanisms depend on base strength. With Cs₂CO₃/K₃PO₄, an electrophilic substitution pathway dominates, where deprotonation of the acidic C2/C5 positions (pKa ~10–12) facilitates electrophilic attack by aryl halides. In contrast, Pd-catalyzed cross-coupling requires pre-activated partners (e.g., arylboronic acids), producing waste and lower atom economy. Deuterium-labeling studies in dioxane confirm electrophilic pathways for oxazole-4-carboxylates .

Q. How can contradictory data on reaction mechanisms (e.g., electrophilic substitution vs. cross-coupling) be resolved in oxazole-4-carboxylate chemistry?

Mechanistic contradictions are resolved via isotopic labeling (e.g., D/H exchange), kinetic isotope effects (KIE), and control experiments. For example, Hoarau’s work showed no KIE in Pd-free conditions, ruling out cross-coupling. Contrastingly, Pd/Cu systems follow oxidative addition/reductive elimination cycles. Researchers should compare yields, byproducts, and solvent/base effects to validate pathways .

Q. What strategies optimize the synthesis of this compound derivatives to enhance yield and purity?

Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates for tert-pentyl ester formation .

- Catalysts : Triethylamine or DMAP accelerates acylation .

- Purification : Gradient elution in chromatography (e.g., 95:5 to 80:20 hexane:ethyl acetate) resolves ester/acid byproducts .

- Temperature control : Low temperatures (−78°C) prevent oxazole ring decomposition during lithiation .

Q. How do electronic and steric factors influence the reactivity of this compound in nucleophilic substitutions?

The tert-pentyl group’s steric bulk (vs. methyl/ethyl) reduces nucleophilic attack at the ester carbonyl, favoring C–H functionalization. Electron-withdrawing substituents (e.g., nitro at C2) increase oxazole ring acidity, enhancing regioselectivity in arylation. DFT calculations show that tert-pentyl’s inductive effect lowers LUMO energy at C5, directing electrophiles to this position .

Q. What analytical techniques are critical for resolving structural ambiguities in substituted oxazole-4-carboxylate derivatives?

Advanced techniques include:

- 2D NMR (COSY, HSQC) : Assigns coupling between oxazole protons and substituents .

- X-ray crystallography : Resolves regiochemistry (e.g., bromine at C5 in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) .